molecular formula C4H11N3O B8404766 (S)-1-(2-hydroxypropyl)guanidine

(S)-1-(2-hydroxypropyl)guanidine

Cat. No.: B8404766
M. Wt: 117.15 g/mol
InChI Key: DABOOPWKHPBSBV-VKHMYHEASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-1-(2-hydroxypropyl)guanidine is a chiral organic compound featuring a guanidine functional group. The guanidine group is a strong organic base that exists primarily as a resonance-stabilized guanidinium cation at physiological pH, a property that facilitates interactions with biological anions and phosphates . This specific (S)-enantiomer may be of significant research value in areas such as asymmetric synthesis, where guanidine derivatives can serve as organocatalysts, or in medicinal chemistry for the development of novel bioactive molecules . Guanidine-containing compounds are known to exhibit a range of biological activities, including antimicrobial effects, and are explored as antibiotic adjuvants to combat multidrug-resistant bacteria . The 2-hydroxypropyl side chain introduces a potential site for further chemical modification or could influence the compound's solubility and hydrogen-bonding capabilities. Researchers are investigating similar guanidine derivatives for applications in drug delivery systems and as vectors for gene transfection . This product is provided For Research Use Only and is strictly not for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H11N3O

Molecular Weight

117.15 g/mol

IUPAC Name

2-[(2S)-2-hydroxypropyl]guanidine

InChI

InChI=1S/C4H11N3O/c1-3(8)2-7-4(5)6/h3,8H,2H2,1H3,(H4,5,6,7)/t3-/m0/s1

InChI Key

DABOOPWKHPBSBV-VKHMYHEASA-N

Isomeric SMILES

C[C@@H](CN=C(N)N)O

Canonical SMILES

CC(CN=C(N)N)O

Origin of Product

United States

Synthetic Methodologies for S 1 2 Hydroxypropyl Guanidine and Chiral Guanidine Derivatives

Approaches to Stereoselective Synthesis

The creation of stereochemically defined guanidines like (S)-1-(2-hydroxypropyl)guanidine necessitates precise control over the synthetic process. Various strategies have been devised to achieve high levels of enantioselectivity, ensuring the desired chiral configuration of the final product.

Chiral Pool Strategies for Hydroxypropyl Guanidine (B92328) Scaffolds

One effective approach to synthesizing chiral molecules is the "chiral pool" strategy, which utilizes readily available, enantiomerically pure natural products as starting materials. nih.gov For hydroxypropyl guanidine scaffolds, this could involve starting with a chiral precursor that already contains the required stereocenter. For instance, (S)-alaninol, which possesses the desired stereochemistry at the carbon bearing the hydroxyl group, can serve as a key building block. This strategy circumvents the need for a de novo asymmetric synthesis of the stereocenter, often leading to more efficient and cost-effective synthetic routes.

The general synthetic pathway would involve the protection of the hydroxyl and amino groups of the chiral precursor, followed by the introduction of the guanidinyl moiety. Subsequent deprotection would then yield the target molecule, this compound. The choice of protecting groups and the method of guanylation are critical to the success of this strategy, aiming for high yields and preservation of the stereochemical integrity of the chiral center.

Asymmetric Synthesis of Guanidine Cores and their Functionalization

Asymmetric synthesis provides a powerful alternative for constructing chiral guanidine cores. This approach involves the use of chiral catalysts or auxiliaries to induce stereoselectivity in the formation of the guanidine moiety itself or in a key bond-forming step. Over the past two decades, a variety of structurally diverse chiral guanidine catalysts, including bicyclic, monocyclic, and acyclic types, have been developed. rsc.orgnih.govresearchgate.net These catalysts have enabled numerous organic transformations to be carried out with high efficiency and stereoselectivity. rsc.orgnih.gov

The functionalization of a pre-formed chiral guanidine core is another viable strategy. This involves synthesizing a generic chiral guanidine scaffold and then introducing the desired functional groups, such as the hydroxypropyl side chain. This modular approach allows for the synthesis of a library of chiral guanidine derivatives from a common intermediate.

Enantioselective Routes to this compound and Analogs

The development of enantioselective routes is paramount for accessing optically pure this compound and its analogs. These methods often rely on asymmetric catalysis, where a small amount of a chiral catalyst directs the formation of one enantiomer over the other. Chiral guanidines themselves have emerged as highly effective organocatalysts in a variety of asymmetric reactions. rsc.orgnih.govresearchgate.netcapes.gov.br

For example, an enantioselective approach could involve the asymmetric reduction of a corresponding keto-guanidine precursor using a chiral reducing agent or a catalyst. Alternatively, the guanylation of a prochiral precursor in the presence of a chiral catalyst could directly lead to the enantiomerically enriched product. The design of new axially chiral guanidines has also been shown to be an effective strategy for achieving high enantioselectivity in reactions such as the electrophilic amination of 1,3-dicarbonyl compounds. nih.gov

Guanylation Reactions and Reagent Development

The introduction of the guanidine functional group, known as guanylation, is a key step in the synthesis of this compound. The development of efficient and selective guanylation methods is therefore a central theme in this area of research.

Direct Guanylation of Precursors to Form Substituted Guanidines

Direct guanylation involves the reaction of a suitable precursor, such as a chiral amine, with a guanylating agent. An efficient method for the guanylation of various amines with cyanamide (B42294) can be achieved in the presence of a catalytic amount of scandium(III) triflate under mild conditions in water. organic-chemistry.org This method is particularly useful for substrates that are only soluble in aqueous solutions. organic-chemistry.org

Catalyst/ReagentSubstrateConditionsOutcome
Scandium(III) triflateVarious amines and cyanamideMild, aqueousEfficient guanylation
Ytterbium triflateAmines and carbodiimidesSolvent-freeGood yields of N,N',N''-trisubstituted guanidines
Ru(bpy)3Cl2ThioureasVisible light, water/ethanolCatalytic guanylation at ambient temperature
Copper(II) chlorideCyanamides, arylboronic acids, aminesK2CO3, bipyridine, O2Trisubstituted N-aryl guanidines

Utilization of Activated Guanylation Reagents

To overcome the often low reactivity of simple guanylating agents, activated reagents have been developed. These reagents are more electrophilic and react more readily with nucleophiles like amines. Examples of activated guanylation reagents include N,N'-di-Boc-S-methylisothiourea and various carbodiimides. The use of cyanuric chloride as an activating reagent for di-Boc-thiourea provides an alternative to the use of heavy metals like mercury(II) chloride. organic-chemistry.org

Triflylguanidines are another class of powerful guanylating agents, capable of reacting even with weakly nucleophilic amines. rsc.org However, their application can be limited by the availability of the starting guanidines. rsc.org The development of new and more accessible activated guanylation reagents remains an active area of research, aiming to provide milder, more efficient, and more general methods for the synthesis of substituted guanidines. rsc.org

Activating AgentGuanylating PrecursorAdvantage
Cyanuric chlorideDi-Boc-thioureaAvoids heavy metal waste
ChlorotrimethylsilaneAcylcyanamideGenerates a reactive N-silylcarbodiimide

Protecting Group Strategies in Complex Chiral Guanidine Synthesis

The synthesis of complex chiral guanidines is often complicated by the high basicity (pKa ≈ 13) and nucleophilicity of the guanidine functional group. acs.orgnih.gov This inherent reactivity can interfere with subsequent chemical transformations, necessitating a carefully planned protecting group strategy. nih.gov Traditionally, the guanidine group is introduced late in a synthetic sequence using an indirect approach that involves a latent amine precursor, such as an azide (B81097) or carbamate, which is converted to the guanidine in the final steps. nih.gov

However, direct guanidinylation methods, where the protected guanidine group is introduced early in the synthesis, are becoming more prevalent. nih.gov These strategies rely on robust protecting groups that can mask the guanidine's reactivity through a variety of reaction conditions. Carbamates, particularly Boc (tert-butoxycarbonyl) groups, are widely used to protect the guanidine moiety. acs.orgnih.gov For instance, reagents like N,N'-di-Boc-N"-triflylguanidine or N,N′-di-Boc-1H-pyrazole-1-carboxamidine are commonly employed to install a protected guanidine unit onto a primary amine. acs.orgnih.gov The Boc groups reduce the guanidine's basicity and nucleophilicity, rendering it stable to many synthetic steps. acs.org

Protecting GroupCommon ReagentKey Features
Boc (tert-butoxycarbonyl) N,N'-di-Boc-N"-triflylguanidineReduces basicity; stable to many conditions; removable with acid. acs.orgnih.gov
PEG-Carbamate p-nitrophenylcarbonate activated PEGActs as a liquid-phase synthesis tag; reduces basicity. acs.org
Fmoc (Fluorenylmethyloxycarbonyl) Fmoc-Orn(Dde)-OH (for arginine precursors)Base-labile, allowing for orthogonal deprotection strategies. nih.gov

Derivatization and Functionalization Strategies

The derivatization of this compound is key to expanding its utility in various research applications. Strategies focus on modifying both the guanidine core and the pendant hydroxyl group, as well as forming salts and cyclic structures.

Introduction of the 2-Hydroxypropyl Moiety

The synthesis of this compound involves the strategic introduction of the chiral 2-hydroxypropyl group. A primary method for this transformation is the guanylation of a chiral amine precursor. In this case, the commercially available (S)-1-amino-2-propanol would serve as the starting material. This amine can be reacted with a guanylating agent, such as N,N'-di-Boc-1H-pyrazole-1-carboxamidine, to form the protected guanidine derivative. Subsequent deprotection under acidic conditions would yield the target compound.

An alternative approach for introducing a 2-hydroxypropyl group onto a nitrogen-containing molecule involves the ring-opening of propylene (B89431) oxide. For example, the synthesis of 1-(2-hydroxyethyl)-4-(2-hydroxypropyl)piperazine is achieved by reacting 1-(2-hydroxyethyl)piperazine with propylene oxide. researchgate.net A similar strategy could potentially be envisioned for a guanidine substrate, although the high nucleophilicity of the guanidine nitrogen atoms would likely require a protecting group strategy to ensure selective alkylation.

Post-Synthetic Modifications of the Hydroxyl Group

Once the this compound scaffold is assembled, the secondary hydroxyl group offers a valuable handle for further functionalization. Post-synthetic modification of this group can be used to tune the molecule's physical properties or to attach it to other molecules or solid supports. rsc.org Standard organic transformations can be applied to modify the hydroxyl group, including:

Esterification: Reaction with acyl chlorides or anhydrides to form esters.

Etherification: Alkylation with alkyl halides or other electrophiles to form ethers.

Oxidation: Conversion of the secondary alcohol to a ketone (1-guanidino-propan-2-one).

These modifications allow for the creation of a library of derivatives from a single chiral precursor, facilitating structure-activity relationship studies and the development of new catalysts or probes. The ability to graft such molecules onto materials like metal-organic frameworks (MOFs) highlights the importance of post-synthetic modification for creating functional materials for applications like chiral chromatography. rsc.org

Formation of Guanidine Salts and Cyclic Derivatives for Research Applications

The strong basicity of the guanidine group makes it readily protonated to form guanidinium (B1211019) salts. rsc.orgrsc.org These salts are often crystalline solids, which can aid in purification. The choice of counter-anion can significantly influence the properties and reactivity of the guanidinium species. For example, in the synthesis of guanidine-substituted oxanorbornanes, hexafluorophosphate (B91526) salts were used to facilitate cycloaddition reactions that failed with chloride or iodide salts. nih.gov Chiral guanidinium salts have found extensive use in organocatalysis, acting as hydrogen-bond donors in asymmetric transformations. rsc.orgiranarze.irresearchgate.net

The bifunctional nature of this compound, possessing both a nucleophilic guanidine and a hydroxyl group, presents opportunities for the synthesis of novel cyclic derivatives. Intramolecular cyclization could lead to the formation of unique heterocyclic scaffolds. The synthesis of cyclic guanidine-containing natural products is an area of significant interest, and these compounds often exhibit potent biological activities. nih.gov The development of methods to create cyclic derivatives from simple acyclic precursors like this compound is a valuable goal in synthetic chemistry. These cyclic structures can enforce conformational rigidity, which is often beneficial in the design of selective catalysts and therapeutic agents. nih.gov

Derivative TypePotential ApplicationRationale
Guanidinium Salts (e.g., with HPF₆) OrganocatalysisAct as chiral hydrogen-bond donors; anion choice can tune reactivity. nih.goviranarze.ir
Cyclic Guanidines (e.g., via intramolecular cyclization) Medicinal Chemistry, CatalysisConformational rigidity can enhance selectivity and biological activity. nih.gov
Hydroxyl-Modified Derivatives (Esters, Ethers) Materials Science, ProdrugsAllows for covalent attachment to supports or modulation of properties. rsc.org

Polymer Chemistry and Advanced Materials Incorporating S 1 2 Hydroxypropyl Guanidine Motifs

Design and Synthesis of Guanidine-Functionalized Polymers

The creation of polymers featuring the (S)-1-(2-hydroxypropyl)guanidine side group relies on robust synthetic methodologies that allow for control over the polymer's final structure and properties. These methods include direct polymerization of functional monomers and chemical modification of existing polymer chains.

A direct and effective method for creating these functional polymers is the polymerization of monomers that already possess a guanidine (B92328) group. Methacrylamide monomers are frequently used for this purpose due to their good reactivity and the stability of the resulting amide linkage. For instance, monomers like 3-guanidinopropyl methacrylamide (GPMA) are synthesized and then polymerized. nih.govacs.org This "bottom-up" approach ensures that the guanidine functionality is uniformly distributed along the polymer backbone. The synthesis typically involves reacting a primary amine-containing precursor monomer with a guanylating agent. nih.gov While the literature extensively covers monomers like GPMA, the same principle applies to a methacrylamide monomer derived from (S)-1-(2-hydroxypropyl)amine. The polymerization is often carried out via free radical polymerization, which can be initiated using thermal or chemical initiators. acs.org

An alternative strategy involves the chemical modification of a pre-existing polymer. researchgate.netmagtech.com.cn This "top-down" method starts with a polymer that contains reactive primary amine side chains, such as poly(2-aminoethyl methacrylate) or poly(N-(3-aminopropyl) methacrylamide). researchgate.netmorressier.com These amine groups are then converted into guanidine groups through a process called guanidinylation. researchgate.net This reaction is typically performed using a guanylating agent like 1H-pyrazole-1-carboxamidine hydrochloride or N,N'-di-Boc-1H-pyrazole-1-carboxamidine. researchgate.netmorressier.com The key advantage of this method is its versatility; it allows for the introduction of guanidine groups onto various existing polymer architectures and enables the synthesis of copolymers with a controlled ratio of amine and guanidine functionalities. researchgate.net This technique provides a pathway to functionalize a polymer with the specific this compound moiety by reacting a suitable precursor polymer.

To achieve precise control over polymer architecture, molecular weight, and dispersity, controlled polymerization techniques are employed. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a particularly powerful method for guanidine-containing monomers. nih.gov Aqueous RAFT (aRAFT) has been successfully used to polymerize monomers like 3-guanidinopropyl methacrylamide (GPMA) directly in water without the need for protecting groups. nih.govacs.orgacs.orgresearchgate.net

This technique allows for the synthesis of well-defined homopolymers and block copolymers with narrow molecular weight distributions (Đ or Mw/Mn < 1.25). nih.govrsc.org The "living" nature of RAFT polymerization enables the creation of complex architectures, such as block copolymers, by sequential monomer addition. nih.gov For example, block copolymers of a guanidine-methacrylamide with a biocompatible monomer like N-(2-hydroxypropyl) methacrylamide (HPMA) have been synthesized, yielding structures with tailored block lengths and functionalities. nih.govacs.orgresearchgate.net The control afforded by RAFT is crucial for tuning the physical and biological properties of the final material. acs.org

Table 1: Examples of Guanidine-Functionalized (Co)polymers Synthesized via RAFT
PolymerMonomersMw/Mn (Đ)Polymerization Technique
GPMA37-b-GPMA613-guanidinopropyl methacrylamide (GPMA)1.05aRAFT
HPMA271-b-GPMA13N-(2-hydroxypropyl) methacrylamide (HPMA), GPMA1.15aRAFT

Functional Polymer Systems

The presence of the this compound group enables the development of functional polymer systems that can respond to environmental cues or self-assemble into organized structures.

Guanidine-containing polymers can be designed to be stimuli-responsive, changing their physical properties in response to external triggers like pH or the presence of specific molecules such as carbon dioxide (CO2). researchgate.netrsc.org The guanidine group, with its high pKa of around 13, is protonated over a wide pH range. nih.govacs.org However, polymers containing these groups can exhibit pH-responsive behavior, particularly when incorporated into systems like silica-based nanoparticles. researchgate.netconsensus.app More uniquely, the amidine/guanidine functionality can react reversibly with CO2. researchgate.net This interaction can induce a change in the polymer's solubility or conformation, allowing CO2 to be used as a "green" and reversible trigger to control polymer self-assembly and function. researchgate.netrsc.org

Surface Modification and Coatings with Guanidine Moieties

The incorporation of guanidine moieties into polymers for surface modification and coatings is a significant area of research in advanced materials. The unique properties of the guanidinium (B1211019) group, primarily its strong basicity and ability to remain protonated and positively charged over a wide pH range, make it highly effective for altering surface characteristics. While specific research focusing exclusively on "this compound" for surface modification is not extensively documented, the broader class of guanidine-containing molecules and polymers serves as a crucial model for understanding potential applications. These modifications are sought after for imparting properties such as antimicrobial activity, enhanced biocompatibility, and improved performance in filtration systems.

Guanidine-functionalized surfaces are of particular interest in the biomedical field for their ability to prevent implant-associated infections. nih.gov The cationic nature of the guanidinium group allows it to interact with and disrupt the negatively charged cell membranes of bacteria, leading to cell death. acs.org This mechanism is the basis for creating potent antimicrobial coatings.

One method for creating such coatings involves atmospheric pressure-plasma enhanced chemical vapor deposition (AP-PECVD). In a study, 1,1,3,3-tetramethylguanidine was used as a liquid precursor to deposit antimicrobial coatings onto ultra-high molecular weight polyethylene (UHMWPE) films and woven fabrics. The resulting coatings demonstrated significant antimicrobial activity against both Escherichia coli (E. coli) and Staphylococcus aureus (S. aureus). nih.gov

Another approach is the covalent grafting of guanidinium-functionalized polymers onto material surfaces. For instance, guanidine-containing polymers have been grafted onto poly(dimethylsiloxane) (PDMS) substrates. These modified surfaces not only showed effective antibacterial action against E. coli and S. aureus but also inhibited the formation of biofilms, which are critical in the context of medical device-related infections. acs.org

Beyond antimicrobial applications, guanidine moieties are used to modify nanoparticles for drug delivery systems. Polymers such as polymethacryloyl guanidine hydrochloride (PMCGH) and polyacrylate guanidine (PAG) have been used to coat silica nanoparticles, creating "core-shell" structures. researchgate.net These polymer-coated silica particles show promise as carriers for drugs and as hemoadsorbents. The amount of guanidine-containing copolymer grafted onto these nanoparticles can range from 17% to 30%, significantly influencing the particles' properties. researchgate.net

In the realm of advanced filtration, guanidine functionalization has been employed to enhance the performance of nanofiltration (NF) membranes. By chemically bonding reactive guanidine molecules to the surface of traditional polyamide thin-film composite (PA-TFC) membranes, researchers have been able to improve both water permeability and resistance to biofouling. rsc.org Biofouling is a major issue that limits the efficiency and lifespan of membranes used in water treatment and desalination. rsc.org The guanidinium-functionalized membranes exhibited excellent anti-adhesive and antimicrobial properties against various microorganisms. rsc.org

The research findings below highlight the efficacy of guanidine moieties in surface modifications.

Table 1: Research Findings on Antimicrobial Coatings with Guanidine Moieties

Substrate Material Guanidine-Based Compound/Polymer Method of Application Target Microorganisms Key Findings
Ultra High Molecular Weight Polyethylene (UHMWPE) 1,1,3,3-tetramethylguanidine Atmospheric Pressure Plasma Deposition Escherichia coli, Staphylococcus aureus Achieved 2-5 log reductions in bacterial growth. nih.gov
Poly(dimethylsiloxane) (PDMS) Guanidinium-based amphiphilic polymers (PGXs) Photoinitiated Grafting Escherichia coli, Staphylococcus aureus Modified surfaces were effective against bacteria and inhibited biofilm formation. acs.org

Table 2: Performance Enhancement of Guanidine-Functionalized Nanofiltration Membranes

Membrane Type Test Solution Operating Conditions Water Flux (L m⁻² h⁻¹) Salt Rejection (%) Reference
Traditional Polyamide (PIP-TMC) 2 g L⁻¹ Na₂SO₄ 25 °C, 0.6 MPa 25.2 ~98.3 rsc.org

Computational and Theoretical Studies of S 1 2 Hydroxypropyl Guanidine and Guanidine Chemistry

Reaction Mechanism Elucidation and Kinetic Studies

Computational chemistry is a powerful tool for elucidating the intricate details of reaction mechanisms, including the role of catalysts like guanidines. These studies can map out the energetic pathways of reactions, identify key intermediates and transition states, and provide insights into reaction kinetics.

Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the electronic structure and reactivity of molecules. researchgate.net In the context of guanidine (B92328) catalysis, DFT studies have been instrumental in clarifying reaction mechanisms. For instance, DFT calculations have been successfully employed to investigate the guanidine-catalyzed aminolysis of propylene (B89431) carbonate, revealing that the reaction can proceed through different pathways depending on the nature of the amine. ontosight.ai These studies have shown that guanidines can act as bifunctional catalysts, simultaneously donating and accepting protons to lower the Gibbs free energy of the reaction. ontosight.ainih.gov

In a hypothetical DFT study of a reaction catalyzed by (S)-1-(2-hydroxypropyl)guanidine, one would expect the investigation to focus on its role as a Brønsted base and a hydrogen-bond donor. The hydroxyl group in the propyl chain could potentially participate in the catalytic cycle, possibly through intramolecular hydrogen bonding that could influence the catalyst's conformation and reactivity. A typical DFT investigation would calculate the energies of reactants, products, intermediates, and transition states for proposed mechanistic pathways.

Illustrative DFT Calculation Outputs for a Model Reaction

The following table represents typical data that would be generated in a DFT study of a guanidine-catalyzed reaction. The values are hypothetical and for illustrative purposes only.

Stationary PointDescriptionRelative Gibbs Free Energy (kcal/mol)
Reactants Separated reactants and catalyst0.0
TS1 First transition state+15.2
Intermediate 1 Catalyst-substrate complex-5.4
TS2 Second transition state+12.8
Products Separated products and catalyst-20.7

Molecular Dynamics Simulations of Guanidine Interactions and Reactivity

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into conformational changes, solvent effects, and intermolecular interactions. nih.gov MD simulations have been used to study the interactions of guanidinium (B1211019) ions with peptides and other biomolecules, revealing how these ions accumulate at protein surfaces through a combination of electrostatic and stacking interactions. nih.gov

For this compound, MD simulations could be particularly insightful in understanding its interactions in a biological context or in solution. Simulations could model how the chiral center and the hydroxyl group influence the binding of the guanidine to a substrate or a biological target. The flexibility of the hydroxypropyl chain and its ability to form hydrogen bonds would be key aspects to investigate. These simulations can also provide a picture of the solvent shell around the molecule and how it affects reactivity. nih.gov

A critical aspect of mechanistic studies is the characterization of transition states (TS). Computational methods allow for the precise location of TS structures and the calculation of their energies, which are crucial for determining reaction rates. The intrinsic reaction coordinate (IRC) method is often used to confirm that a calculated transition state correctly connects the intended reactants and products. ontosight.ai

In guanidine-catalyzed reactions, computational studies have detailed the transition states for various transformations, such as the aza-Michael addition. nih.gov These studies often reveal a network of hydrogen bonds in the transition state that are responsible for the stabilization and the stereochemical outcome of the reaction. For a chiral catalyst like this compound, transition state analysis would be pivotal in explaining the origin of enantioselectivity. The analysis would likely show that the different spatial arrangements of the substituents around the chiral center lead to diastereomeric transition states with different energies, favoring the formation of one enantiomer of the product over the other.

Chiral Recognition and Selectivity Modeling

The ability of a chiral catalyst to differentiate between enantiomers or enantiotopic faces of a prochiral substrate is known as chiral recognition. Computational modeling is a powerful tool for understanding the structural basis of this phenomenon. rsc.org Studies on chiral guanidine catalysts have shown that enantioselectivity often arises from the formation of a well-defined hydrogen-bonding network between the catalyst and the substrate in the transition state. rsc.org

For this compound, computational models could be built to simulate its interaction with a pair of enantiomeric substrates. By calculating the interaction energies for the formation of the diastereomeric complexes, it would be possible to predict which substrate enantiomer would bind more strongly. Docking simulations and MD could further refine this understanding by showing the preferred binding poses and the specific intermolecular interactions, such as hydrogen bonds and steric repulsions, that govern chiral recognition. The hydroxyl group of this compound could play a crucial role in providing an additional point of interaction, thereby enhancing the catalyst's ability to discriminate between enantiomers.

Illustrative Interaction Energy Data for Chiral Recognition

This table illustrates the kind of data that would be generated from a computational study on chiral recognition. The values are hypothetical.

Catalyst-Substrate ComplexCalculated Interaction Energy (kcal/mol)Key Interactions
(S)-catalyst with (R)-substrate -12.5Guanidinium-substrate H-bond, Hydroxyl-substrate H-bond
(S)-catalyst with (S)-substrate -9.8Guanidinium-substrate H-bond, Steric repulsion

Electronic Structure and Reactivity Predictions of Chiral Guanidines

The electronic structure of a molecule dictates its fundamental chemical properties and reactivity. researchgate.net Quantum-chemical modeling can provide detailed information about the electronic structure of chiral guanidines, including the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the partial charges on atoms. nih.gov These electronic properties are directly related to the molecule's reactivity.

Studies on the electronic structure of guanidine and its derivatives have been performed using X-ray photoelectron spectroscopy and DFT, revealing how protonation affects the localization of electron density. researchgate.net For chiral guanidines, computational studies can predict how the chiral substituents influence the electronic properties of the guanidine moiety. In the case of this compound, the electron-donating nature of the alkyl chain and the presence of the hydroxyl group would be expected to modulate the basicity and nucleophilicity of the guanidine group.

Molecular electrostatic potential (MEP) maps are a common computational tool used to visualize the charge distribution and predict sites of electrophilic and nucleophilic attack. For this compound, an MEP map would likely show a region of negative potential around the unprotonated nitrogen atoms of the guanidine group, indicating their susceptibility to electrophilic attack or protonation. The hydrogen atom of the hydroxyl group would likely be a region of positive potential, indicating its ability to act as a hydrogen-bond donor. These predictions can guide the rational design of new catalysts and reactions.

Analytical and Spectroscopic Characterization Methodologies for S 1 2 Hydroxypropyl Guanidine

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure and functional groups present in (S)-1-(2-hydroxypropyl)guanidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, COSY, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like this compound. nih.govnih.gov One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides fundamental information about the chemical environment of the hydrogen and carbon atoms, respectively. mdpi.comresearchgate.net

Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC), are indispensable for establishing the connectivity between atoms. nih.govresearchgate.netresearchgate.net COSY spectra reveal proton-proton couplings, allowing for the identification of adjacent protons within the molecule's framework. youtube.comyoutube.com HMBC experiments, on the other hand, show correlations between protons and carbons that are separated by two or three bonds, which is critical for piecing together the complete carbon skeleton and assigning quaternary carbons. nih.govresearchgate.netyoutube.com

Table 1: Representative NMR Data for this compound

Technique Atom Chemical Shift (ppm) Key Correlations
¹H NMR H-1~3.1-3.3Correlates with H-2 and C-2
H-2~3.8-4.0Correlates with H-1, H-3, C-1, and C-3
H-3~1.1-1.3Correlates with H-2 and C-2
NH (guanidinium)Broad signals
OHBroad signal
¹³C NMR C-1~45-50Correlates with H-1 and H-2
C-2~65-70Correlates with H-1, H-2, and H-3
C-3~20-25Correlates with H-2 and H-3
C (guanidinium)~155-160Correlates with NH protons
COSY H-1 / H-2Cross-peakIndicates 3-bond coupling
H-2 / H-3Cross-peakIndicates 3-bond coupling
HMBC H-1 / C-2Cross-peakIndicates 2-bond correlation
H-3 / C-2Cross-peakIndicates 2-bond correlation
H-1 / C(guanidinium)Cross-peakIndicates 3-bond correlation

Note: The chemical shifts are approximate and can vary depending on the solvent and other experimental conditions. The table is a representation of expected correlations.

Infrared (IR) Spectroscopy and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule. americanpharmaceuticalreview.comnih.gov The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the stretching and bending vibrations of its bonds. vscht.czlibretexts.org

Key expected vibrational modes include:

O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group, often broadened by hydrogen bonding. libretexts.org

N-H stretching: Bands in the 3100-3500 cm⁻¹ region corresponding to the amine groups of the guanidinium (B1211019) moiety. uc.edu

C-H stretching: Absorptions just below 3000 cm⁻¹ for the sp³ hybridized C-H bonds in the propyl chain. libretexts.org

C=N stretching: A strong absorption around 1650 cm⁻¹ characteristic of the guanidinium group. researchgate.net

C-O stretching: A band in the 1000-1300 cm⁻¹ region. uc.edu

N-H bending: Vibrations around 1600 cm⁻¹. researchgate.net

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
O-H (Alcohol)Stretching3200-3600Strong, Broad
N-H (Guanidinium)Stretching3100-3500Medium-Strong
C-H (Alkyl)Stretching2850-2960Medium
C=N (Guanidinium)Stretching~1650Strong
N-H (Guanidinium)Bending~1600Medium
C-O (Alcohol)Stretching1000-1300Strong

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry and conformation. For this compound, a successful single-crystal X-ray diffraction analysis would provide precise measurements of bond lengths, bond angles, and torsion angles. This technique would unambiguously confirm the (S)-configuration at the chiral center (C-2) by determining the spatial arrangement of the hydroxyl, methyl, and guanidinylpropyl groups around it.

Chromatographic Methods for Purity and Isomeric Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from its enantiomer and other related substances.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

Chiral High-Performance Liquid Chromatography (HPLC) is the primary method for determining the enantiomeric excess (e.e.) of this compound. sigmaaldrich.comnih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. researchgate.net

Commonly used CSPs for separating chiral amines and alcohols include those based on cyclodextrins or polysaccharide derivatives. sigmaaldrich.comresearchgate.net The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol, is crucial for achieving optimal separation. nih.gov By comparing the peak areas of the (S) and (R) enantiomers in the chromatogram, the enantiomeric excess can be accurately calculated. nih.gov

Table 3: Typical Chiral HPLC Method Parameters

Parameter Condition
Column Chiral Stationary Phase (e.g., polysaccharide-based or cyclodextrin-based)
Mobile Phase n-Hexane/Isopropanol with a basic additive (e.g., diethylamine)
Flow Rate 0.5 - 1.5 mL/min
Detection UV at a suitable wavelength (e.g., ~210 nm) or Evaporative Light Scattering Detector (ELSD) sielc.com
Column Temperature Ambient or controlled (e.g., 25 °C)

Gas Chromatography (GC) for Volatile By-products and Related Analysis

Gas Chromatography (GC) is a valuable technique for the analysis of volatile by-products and impurities that may be present in samples of this compound. chromatographyonline.comajrconline.org Given the low volatility of the compound itself, GC analysis would typically focus on more volatile starting materials or side-products from its synthesis. taylorfrancis.comchromatographyonline.com

For certain analytes, derivatization may be necessary to increase their volatility and thermal stability for GC analysis. chromatographyonline.comchromatographyonline.com The choice of a suitable capillary column, such as those with a polar stationary phase, and a sensitive detector, like a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is critical for achieving the required separation and detection limits for trace impurities. chromatographyonline.comnih.gov

Mass Spectrometry for Molecular and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of this compound. Through controlled fragmentation, the connectivity of its constituent parts—the guanidinium head, the propyl linker, and the hydroxyl group—can be confirmed.

High-resolution mass spectrometry (HRMS) techniques, such as electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer, are typically employed to accurately determine the mass of the protonated molecule, [M+H]⁺. The expected exact mass of the [M+H]⁺ ion of this compound (C₄H₁₂N₃O⁺) can be calculated and compared with the experimental value to confirm its elemental composition.

Tandem mass spectrometry (MS/MS) experiments are crucial for detailed structural elucidation. In these experiments, the [M+H]⁺ ion is isolated and subjected to collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) to induce fragmentation. The resulting fragment ions provide a roadmap of the molecule's structure.

Based on the known fragmentation patterns of similar guanidinium compounds and alcohols, several key fragmentation pathways for this compound can be predicted:

Loss of Water: A common fragmentation pathway for alcohols is the neutral loss of a water molecule (H₂O) from the protonated molecular ion, which would result in a fragment ion at a specific m/z value.

Cleavage of the Propyl Chain: Fragmentation can occur along the propyl chain. Cleavage adjacent to the hydroxyl group (α-cleavage) is a characteristic fragmentation for secondary alcohols. This would lead to the formation of specific resonance-stabilized ions.

Fragmentation of the Guanidinium Group: The guanidinium moiety itself can undergo fragmentation, often involving the loss of ammonia (B1221849) (NH₃) or related neutral species.

The analysis of these fragmentation patterns allows for the unambiguous identification of this compound and can be used to distinguish it from its isomers.

Table 1: Predicted Mass Spectrometry Fragmentation of this compound

Precursor Ion (m/z) Predicted Fragment Ion Predicted Fragment m/z Neutral Loss
[M+H]⁺ [M+H - H₂O]⁺ [Calculated Value] H₂O
[M+H]⁺ [CH₅N₂]⁺ (Guanidinium fragment) [Calculated Value] C₃H₇NO
[M+H]⁺ [C₃H₇O]⁺ (Hydroxypropyl fragment) [Calculated Value] CH₅N₃
[M+H]⁺ [M+H - NH₃]⁺ [Calculated Value] NH₃

Advanced Thermal Analysis for Polymer Characterization

When this compound is incorporated as a monomer or a functional side group into a polymer, its thermal properties become critical for determining the material's processing conditions and end-use applications. Advanced thermal analysis techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are employed for this characterization. libretexts.org

Thermogravimetric Analysis (TGA) measures the change in mass of a material as a function of temperature in a controlled atmosphere. For polymers containing this compound, TGA provides crucial information about:

Decomposition Profile: The TGA curve reveals the number of decomposition steps and the percentage of mass loss at each stage. This can provide insights into the degradation mechanism of the polymer, such as the initial loss of the hydroxypropyl side chains followed by the degradation of the polymer backbone.

Char Yield: The amount of residue remaining at the end of the analysis at high temperatures can indicate the material's char-forming ability, which is often associated with flame retardancy.

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. libretexts.org For polymers functionalized with this compound, DSC is used to determine:

Glass Transition Temperature (Tg): This is a critical property for amorphous or semi-crystalline polymers, marking the transition from a rigid, glassy state to a more flexible, rubbery state. The Tg is influenced by the polymer's structure, including the presence and nature of side chains. The introduction of the this compound moiety can affect chain mobility and intermolecular interactions (e.g., hydrogen bonding), thereby influencing the Tg.

Melting Temperature (Tm) and Crystallinity: For semi-crystalline polymers, DSC can identify the melting point and the enthalpy of melting, from which the degree of crystallinity can be calculated. The bulky and polar nature of the guanidinium side group may disrupt chain packing and affect the polymer's crystallinity.

The combination of TGA and DSC provides a comprehensive thermal profile of polymers incorporating this compound, guiding material design and processing.

Table 2: Illustrative Thermal Properties of Guanidinium-Containing Polymers from Thermal Analysis

Polymer System Technique Key Parameter Typical Value Range Reference
Poly(methacrylate) with guanidinium side chains TGA Decomposition Onset (Td) 200-250 °C researchgate.net
Poly(methacrylate) with guanidinium side chains DSC Glass Transition (Tg) 90-120 °C researchgate.net
Polyhexamethylene guanidine (B92328) (PHMG) TGA Thermal Stability Stable up to ~200 °C kpi.ua

Supramolecular Chemistry and Non Covalent Interactions of Chiral Hydroxypropylguanidines

Host-Guest Chemistry Involving Guanidine (B92328) Moieties

The guanidinium (B1211019) group, which is the protonated form of guanidine and is prevalent under a wide range of pH conditions, is a cornerstone of host-guest chemistry. researchgate.net Its planar structure, delocalized positive charge, and multiple N-H hydrogen bond donors allow it to bind strongly and selectively with various guest molecules, particularly anions. researchgate.netresearchgate.net

Anion Recognition and Binding Studies

The positively charged guanidinium cation is an exceptional recognition site for anions, especially oxoanions like carboxylates, phosphates, and sulfates. mit.eduresearchgate.net This interaction is primarily driven by charge-assisted hydrogen bonds, where the N-H groups of the guanidinium moiety act as donors and the oxygen atoms of the anion act as acceptors. researchgate.netnih.gov The geometry of the guanidinium group is well-suited to form bidentate hydrogen bonds with a single anion, leading to strong and specific binding. nih.gov

In the context of (S)-1-(2-hydroxypropyl)guanidine, the chiral center adjacent to the guanidinium group can induce enantioselectivity in anion binding. This allows for the potential discrimination between chiral anions, a crucial process in biological systems and a significant goal in synthetic receptor chemistry. Chiral guanidinium salts have been successfully used in organocatalysis, highlighting their ability to engage in hydrogen-bond donation in a stereocontrolled manner. researchgate.netrsc.org The binding affinity of guanidinium-based hosts for anions can be quantified by the association constant (Kₐ), with studies on various synthetic receptors providing insight into the strength of these interactions. mit.edunih.gov

Table 1: Representative Association Constants (Kₐ) for Guanidinium-Based Receptors with Various Anions This table presents data from literature for analogous guanidinium-based systems to illustrate typical binding affinities.

Receptor TypeAnionSolventAssociation Constant (Kₐ) / M⁻¹ or M⁻²Reference
Tetra-guanidinium HostChloride (Cl⁻)Water (pH 5.9)~10 M⁻¹ nih.gov
Tetra-guanidinium HostSulfate (SO₄²⁻)Water (pH 5.9)~100 M⁻¹ nih.gov
Fluorescent Bis-guanidinium ReceptorAcetate (CH₃COO⁻)Acetonitrile/Water1.2 x 10⁵ M⁻² mit.edu
Fluorescent Bis-guanidinium ReceptorPhosphate (H₂PO₄⁻)Acetonitrile/Water8.8 x 10⁴ M⁻² mit.edu

Hydrogen Bonding Networks in Supramolecular Assemblies

The guanidinium group is a superb director of supramolecular assembly due to its ability to form multiple, robust hydrogen bonds. exlibrisgroup.com This leads to the formation of well-defined one-dimensional chains, two-dimensional sheets, or complex three-dimensional networks. exlibrisgroup.comnih.gov A particularly well-studied example is the formation of guanidinium-organosulfonate (GS) hydrogen-bonded frameworks, where the guanidinium cations and sulfonate anions assemble into highly stable, two-dimensional sheets. nih.gov

In assemblies containing this compound, both the guanidinium and the hydroxyl groups can participate in extensive hydrogen bonding. The N-H donors of the guanidinium group can interact with suitable acceptors (like anions or solvent molecules), while the hydroxyl group can act as both a hydrogen bond donor and acceptor. researchgate.net This dual functionality increases the complexity and stability of the resulting supramolecular architectures. The chirality of the hydroxypropyl moiety can guide the arrangement of these networks, leading to helical or other asymmetric structures. researchgate.net

Self-Assembly Principles of Chiral Guanidines and Derivatives

The self-assembly of chiral molecules is a process where molecular-level chirality is transferred to the macroscopic scale, resulting in materials with unique chiroptical properties. nih.govrsc.org For chiral guanidines like this compound, the stereocenter dictates the handedness of the resulting supramolecular structure.

The process is governed by a delicate balance of non-covalent interactions, primarily hydrogen bonding and ionic pairing. nih.gov The inherent chirality of the building block, this compound, acts as a template, directing the molecules to assemble in a specific, non-superimposable three-dimensional arrangement. worldscientific.com This can lead to the formation of helical chains, twisted ribbons, or more complex chiral aggregates. The "sergeants-and-soldiers" principle is often at play, where a small amount of a chiral molecule (the sergeant) can impose its chirality on a larger assembly of achiral molecules (the soldiers). numberanalytics.com The resulting supramolecular chirality is a key feature for applications in asymmetric catalysis, chiral sensing, and separation. nih.govnumberanalytics.com

Integration with Macrocyclic Hosts (e.g., Cyclodextrins)

Macrocyclic hosts, such as cyclodextrins, are toroidal molecules with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate guest molecules of appropriate size and polarity, forming inclusion complexes. This encapsulation can significantly alter the guest's physical and chemical properties. youtube.com Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common derivative used to enhance the solubility and stability of guest compounds. roquette.com

Table 2: Examples of Stability Constants for 1:1 Inclusion Complexes with Hydroxypropyl-β-Cyclodextrin (HP-β-CD) This table provides data from literature for various guest molecules to illustrate typical complex stability.

Guest MoleculeStability Constant (K₁:₁) / M⁻¹MethodReference
Domperidone87.33Phase Solubility nih.gov
Flibanserin372.54Phase Solubility nih.gov

Supramolecular Architectures and Functional Systems for Advanced Applications

The controlled assembly of this compound and related chiral derivatives into ordered supramolecular architectures opens the door to a wide range of advanced applications. The unique combination of chirality, strong hydrogen-bonding capabilities, and anion recognition makes these systems highly versatile.

Potential Applications:

Asymmetric Catalysis: Chiral guanidines are powerful organocatalysts. researchgate.netrsc.orgnih.gov Supramolecular assemblies can create chiral environments or cavities that enhance the enantioselectivity of chemical reactions, acting as "supramolecular catalysts." nih.gov

Chiral Recognition and Separation: The chiral recognition properties can be exploited to develop sensors for detecting specific enantiomers or to create chiral stationary phases for chromatographic separation of racemic mixtures. numberanalytics.comnumberanalytics.com

Functional Materials: Self-assembled chiral guanidine systems can form gels, liquid crystals, or porous frameworks. nih.gov These materials can exhibit unique chiroptical properties, such as circularly polarized luminescence, making them suitable for advanced optical and electronic devices. mdpi.com

Crystal Engineering: Guanidinium-based frameworks have been used as "crystalline sponges" or molecular chaperones to encapsulate and crystallize guest molecules that are otherwise difficult to crystallize, enabling their structure determination by X-ray diffraction. nih.gov The chirality of this compound could be used to resolve the absolute configuration of chiral guest molecules.

The rational design of these functional systems relies on a deep understanding of the non-covalent forces that govern their assembly, making chiral hydroxypropylguanidines a promising platform for the development of next-generation supramolecular technologies. chimia.ch

Future Directions and Emerging Research Areas

Development of Novel and Sustainable Synthetic Routes for Chiral Guanidines

The advancement of chiral guanidine (B92328) catalysis is intrinsically linked to the accessibility of the catalysts themselves. Future research is focused on developing synthetic pathways that are not only efficient but also adhere to the principles of green and sustainable chemistry. A key area of development is the use of bioavailable starting materials. For instance, synthetic strategies starting from molecules like furfurylamine (B118560) are being explored, which represents an eco-friendly approach by utilizing renewable resources. nih.gov

Another significant trend is the move towards one-pot or cascade reactions that reduce the number of synthetic steps, minimize waste, and save reagents and solvents. researchgate.net Researchers are designing routes where chiral amines are converted into complex guanidine structures in a single, streamlined process. nih.gov However, challenges remain, such as overcoming competing side reactions like the aza-Michael addition. A promising strategy to direct the reaction towards the desired guanidine product involves the use of a proton as a temporary protecting group for the guanidine moiety, thereby controlling its reactivity. nih.gov These evolving synthetic strategies will be crucial for the cost-effective and environmentally benign production of acyclic chiral guanidines like (S)-1-(2-hydroxypropyl)guanidine.

Expanding the Scope of Enantioselective Catalytic Applications

Chiral guanidines are highly effective Brønsted base and phase-transfer catalysts for a wide array of enantioselective reactions. nih.gov Their utility stems from their high pKa values and, in many cases, their ability to act as bifunctional catalysts, activating both the nucleophile and the electrophile through hydrogen bonding. rsc.orgrsc.orgresearchgate.net While much of the seminal work has focused on structurally complex bicyclic guanidines, there is a growing interest in exploring the catalytic potential of simpler, more flexible acyclic guanidines.

The scope of reactions catalyzed by chiral guanidines is continuously expanding. Initially demonstrated in foundational reactions like the Michael addition, their application has grown to include aza-Henry reactions, phospha-Michael reactions, Claisen rearrangements, and enantioselective aminations. rsc.orgresearchgate.netresearchgate.net Future research aims to apply these catalysts to new types of transformations and to tackle more challenging substrates, pushing the boundaries of organocatalysis. The combination of chiral guanidines with metal salts has also emerged as a powerful strategy, creating cooperative catalytic systems that can achieve transformations not possible with either catalyst alone. rsc.orgresearchgate.net For a simple catalyst like this compound, future work will involve screening its efficacy in these established reactions and exploring its potential in novel, yet-to-be-discovered catalytic cycles.

Reaction TypeCatalyst TypeSubstratesKey FindingReference
Phospha-Michael Addition Bicyclic GuanidineSecondary phosphine (B1218219) oxide, nitro-alkenesHighly enantioselective C-P bond formation. rsc.org
α-Amination Benzimidazole-derived Chiral Guanidine1,3-Dicarbonyl compounds, di-t-butylazodicarboxylateReadily synthesized catalysts provide good yields and enantioselectivities. nih.gov
Conjugate Addition/Dieckmann Cyclization Chiral Guanidine / NaHOxindoles, electron-deficient internal alkynesProvides access to optically active spirocyclopentenone oxindoles. researchgate.net
Asymmetric Silylation (Kinetic Resolution) Chiral GuanidineRacemic 1-indanol (B147123) derivativesHigh selectivity (s-values up to 89) achieved with low catalyst loading (0.5 mol%). researchgate.net
Azide (B81097)–Alkyne Cycloaddition/[2 + 2] Cascade Chiral Guanidine / Copper(I)N-sulfonyl azide, terminal alkyne, isatin-imineCooperative catalysis constructs complex spiroazetidinimine oxindoles stereoselectively. acs.org

Rational Design of Next-Generation Guanidine-Based Functional Materials

The unique chemical properties of the guanidinium (B1211019) group—its strong basicity, high stability, and ability to form robust hydrogen-bonded ion pairs—make it an ideal functional moiety for advanced materials. rsc.org An emerging frontier is the incorporation of chiral guanidines like this compound as building blocks or pendants in polymers to create next-generation functional materials.

Guanidine-based polymers have shown significant promise as non-leaching, contact-killing antimicrobial surfaces. rsc.orgacs.org Their mechanism involves electrostatic interaction between the cationic guanidinium groups and the negatively charged bacterial cell membranes. researchgate.net By using a chiral guanidine monomer, it may be possible to introduce stereospecific interactions that could enhance antimicrobial selectivity or efficacy. Furthermore, guanidine-based catalysts are being explored for the polymerization of bioplastics like polylactide (PLA) and for their chemical recycling, contributing to a circular economy. nih.gov The rational design of these materials often employs versatile synthetic methods like click chemistry to attach the guanidine unit to a polymer backbone, allowing for precise control over the material's properties. rsc.orgresearchgate.net

Advanced Computational Approaches for Predictive Design and Mechanistic Understanding

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding how chiral guanidine catalysts function. nih.gov Early computational studies provided crucial insights into the reaction mechanisms, confirming the bifunctional nature of many guanidinium catalysts where the cation simultaneously activates multiple reactants through a network of hydrogen bonds. rsc.orgrsc.org These models have successfully explained the origins of stereoselectivity in many reactions. acs.org

The future of this field lies in shifting from an explanatory role to a predictive one. advancedsciencenews.com Advanced computational approaches are being developed to design novel catalysts in silico before they are ever synthesized in the lab. By modeling the transition states of a reaction, researchers can screen virtual libraries of potential catalysts and identify candidates with the highest predicted efficiency and enantioselectivity. advancedsciencenews.com Furthermore, new data science techniques, such as molecular field analysis that integrates large datasets of computed transition-state structures, are being used to build predictive models for chiral catalyst design across different reaction types. chemrxiv.org These advanced computational tools will accelerate the discovery of new applications for this compound and guide the development of more effective, next-generation catalysts.

Interdisciplinary Research at the Interface of Organic, Polymer, and Supramolecular Chemistry

The most exciting future developments for chiral guanidines are expected to arise from interdisciplinary research that merges organic synthesis with polymer and supramolecular chemistry. ethz.chresearchgate.net The guanidinium group is a superb molecular recognition motif, capable of binding strongly and specifically to oxoanions and other biological targets through charge-assisted hydrogen bonds. uni-due.de This property is being harnessed to create complex supramolecular systems.

Researchers are designing self-assembling systems based on zwitterionic molecules containing guanidinium groups, leading to the formation of soft materials like vesicles and pH-switchable gels. uni-due.de In polymer chemistry, guanidinium-functionalized polymers are being developed using controlled polymerization techniques like aRAFT (reversible addition-fragmentation chain transfer), allowing for the synthesis of well-defined architectures that can mimic biological molecules like cell-penetrating peptides. nih.gov By integrating a chiral center, as in this compound, into these systems, it becomes possible to create highly ordered, hierarchical structures with chiral recognition capabilities. This convergence of disciplines opens the door to creating sophisticated materials for applications ranging from drug delivery and catalysis to advanced sensors and smart materials. researchgate.netresearchgate.net

Q & A

(Basic) What are the recommended synthetic routes for preparing (S)-1-(2-hydroxypropyl)guanidine, and how can enantiomeric purity be ensured?

Methodological Answer:
The synthesis typically involves chiral starting materials or catalysts to retain the (S)-configuration. A common approach is the coupling of guanidine derivatives with (S)-propylene oxide under controlled pH and temperature. For enantiomeric purity:

  • Use chiral HPLC or polarimetry to monitor stereochemical integrity during synthesis .
  • Employ asymmetric catalysis (e.g., chiral guanidine organocatalysts) to enhance enantioselectivity .
  • Purify intermediates via recrystallization or chromatography using chiral stationary phases .

(Advanced) How does the absolute configuration of this compound influence its catalytic activity in asymmetric reactions?

Methodological Answer:
The (S)-configuration determines spatial orientation, affecting substrate binding and transition-state stabilization. For example:

  • In Henry reactions, (R,R)-guanidine catalysts show higher diastereoselectivity (~92% de) than (S,S)-analogs due to steric and electronic mismatches .
  • Computational modeling (DFT) can predict enantioselectivity by analyzing non-covalent interactions (e.g., hydrogen bonding) between the catalyst and substrate .
  • Experimental validation via kinetic resolution or enantiomeric excess (ee) measurements using chiral GC/MS .

(Basic) Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • FTIR : Identify hydroxyl (-OH) and guanidine (-NH) stretches (~3200–3500 cm⁻¹) .
  • ¹H/¹³C NMR : Confirm stereochemistry via coupling constants (e.g., vicinal protons in the hydroxypropyl group) and chemical shifts .
  • Mass Spectrometry (HRMS) : Verify molecular weight and isotopic patterns .

(Advanced) How can researchers resolve contradictions in reported bioactivity data for guanidine derivatives?

Methodological Answer:

  • Meta-analysis : Compare datasets across studies, noting variables like solvent polarity, pH, and assay protocols .
  • Control Experiments : Replicate conflicting studies under standardized conditions (e.g., fixed temperature, purity >98%) .
  • Structure-Activity Relationship (SAR) Modeling : Quantify substituent effects (e.g., hydroxypropyl vs. methyl groups) using regression analysis .

(Basic) What are the solubility and stability guidelines for this compound in common solvents?

Methodological Answer:

Solvent Solubility (mg/mL) Stability Reference
Water15–20 (pH-dependent)Stable at 4°C
DMSO>50Degrades >40°C
Ethanol30–35Stable at RT

(Advanced) What strategies optimize the enantioselective synthesis of this compound on a multigram scale?

Methodological Answer:

  • Flow Chemistry : Enhances reaction control and reduces racemization via continuous mixing .
  • Catalyst Immobilization : Use polymer-supported chiral catalysts for easy recovery and reuse .
  • DoE (Design of Experiments) : Screen parameters (temperature, solvent, stoichiometry) to maximize yield and ee .

(Basic) How can impurities in this compound synthesis be identified and mitigated?

Methodological Answer:

  • LC-MS/MS : Detect byproducts (e.g., diastereomers or hydrolyzed guanidines) .
  • Crystallization Conditions : Adjust anti-solvent ratios (e.g., water:acetone) to exclude impurities .
  • Reagent Purity : Use freshly distilled propylene oxide to avoid epoxide hydrolysis .

(Advanced) What role does this compound play in asymmetric organocatalysis?

Methodological Answer:

  • Hydrogen Bonding : The guanidine moiety activates electrophiles (e.g., nitroalkanes) via dual H-bonding .
  • Steric Effects : The hydroxypropyl group directs substrate approach, favoring specific enantiomers .
  • Case Study : In Michael additions, yields >90% and ee >85% are achievable with optimized catalysts .

(Basic) What safety protocols are essential when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves and goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods due to potential respiratory irritation .
  • Spill Management : Neutralize spills with dilute acetic acid before disposal .

(Advanced) How can computational methods predict the biological activity of this compound derivatives?

Methodological Answer:

  • Molecular Docking : Simulate binding to target proteins (e.g., kinases) using AutoDock Vina .
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values .
  • ADMET Prediction : Use SwissADME to forecast pharmacokinetics and toxicity .

(Basic) What are the key differences in synthetic approaches between (S)- and (R)-configured guanidines?

Methodological Answer:

  • Chiral Resolutions : Use diastereomeric salt formation with tartaric acid derivatives .
  • Catalyst Choice : (S)-Selectivity often requires (R)-BINAP ligands or L-proline derivatives .
  • Kinetic vs. Thermodynamic Control : Adjust reaction time/temperature to favor one enantiomer .

(Advanced) How can researchers validate the reproducibility of published protocols for this compound synthesis?

Methodological Answer:

  • Stepwise Replication : Document deviations (e.g., solvent grade, stirring speed) .
  • Open Data : Share raw NMR/LC-MS files via repositories like Zenodo for peer validation .
  • Collaborative Trials : Conduct interlaboratory studies to identify protocol-sensitive steps .

(Basic) What are the recommended storage conditions for this compound?

Methodological Answer:

  • Short-Term : Store in airtight containers at -20°C with desiccants .
  • Long-Term : Lyophilize and keep under nitrogen atmosphere to prevent oxidation .

(Advanced) How does the hydroxypropyl group influence the physicochemical properties of guanidine derivatives?

Methodological Answer:

  • Solubility : The hydroxyl group enhances aqueous solubility via H-bonding .
  • pKa Modulation : The electron-donating hydroxypropyl lowers guanidine basicity (pKa ~12.5 vs. ~13.5 for unsubstituted guanidine) .
  • Thermal Stability : Dehydration occurs >150°C, forming acrylamide byproducts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.